molecular formula C13H20O2 B8003367 3-Methyl-4-n-pentoxybenzyl alcohol

3-Methyl-4-n-pentoxybenzyl alcohol

Cat. No.: B8003367
M. Wt: 208.30 g/mol
InChI Key: DHVUXOVVHLNILI-UHFFFAOYSA-N
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Description

3-Methyl-4-n-pentoxybenzyl alcohol is an organic compound characterized by a benzyl alcohol structure with a methyl group at the 3-position and a pentoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-n-pentoxybenzyl alcohol can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of 3-methyl-4-n-pentoxybenzaldehyde with a Grignard reagent, followed by hydrolysis to yield the desired alcohol.

    Reduction of Ketones or Aldehydes: Another approach is the reduction of 3-methyl-4-n-pentoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes or other scalable synthetic routes that ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3-Methyl-4-n-pentoxybenzaldehyde, 3-Methyl-4-n-pentoxybenzoic acid.

    Reduction: Corresponding alkanes or other reduced forms.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-Methyl-4-n-pentoxybenzyl alcohol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which 3-Methyl-4-n-pentoxybenzyl alcohol exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

    Benzyl Alcohol: A simpler analog without the methyl and pentoxy substituents.

    4-n-Pentoxybenzyl Alcohol: Lacks the methyl group at the 3-position.

    3-Methylbenzyl Alcohol: Lacks the pentoxy group at the 4-position.

Uniqueness: 3-Methyl-4-n-pentoxybenzyl alcohol is unique due to the presence of both the methyl and pentoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

(3-methyl-4-pentoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-3-4-5-8-15-13-7-6-12(10-14)9-11(13)2/h6-7,9,14H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVUXOVVHLNILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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